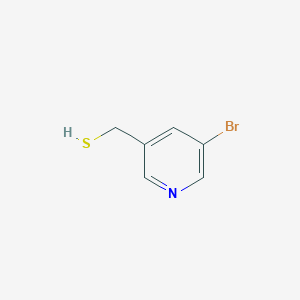

(5-Bromopyridin-3-yl)methanethiol

説明

特性

分子式 |

C6H6BrNS |

|---|---|

分子量 |

204.09 g/mol |

IUPAC名 |

(5-bromopyridin-3-yl)methanethiol |

InChI |

InChI=1S/C6H6BrNS/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 |

InChIキー |

PXYFYMVKLQPDLR-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC=C1Br)CS |

製品の起源 |

United States |

Synthesis, Properties, and Applications of (5-Bromopyridin-3-yl)methanethiol: A Comprehensive Technical Guide

Executive Summary

(5-Bromopyridin-3-yl)methanethiol is a highly versatile organosulfur building block characterized by a halogenated pyridine ring and a reactive primary thiol group. This structural duality makes it an invaluable intermediate in medicinal chemistry, proteomics, and agrochemical development. This whitepaper provides an authoritative, self-validating guide to its chemical properties, mechanistic synthesis rationale, and laboratory protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline of (5-Bromopyridin-3-yl)methanethiol is critical for predicting its behavior in complex synthetic pathways and biological assays [[1]](). The presence of the bromine atom at the 5-position deactivates the pyridine ring, enhancing its stability against premature oxidation, while the methanethiol moiety serves as a potent nucleophile.

| Property | Value / Description |

| Compound Name | (5-Bromopyridin-3-yl)methanethiol |

| CAS Number | 1599256-64-0 |

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Structural Class | Halogenated aromatic thiol / Organosulfur compound |

| Primary Precursor CAS | 39741-46-3 (3-Bromo-5-(chloromethyl)pyridine hydrochloride) |

| Key Reactivity | Nucleophilic substitution, transition-metal cross-coupling |

Retrosynthetic Analysis & Mechanistic Rationale

The direct conversion of alkyl halides to primary thiols using sodium hydrosulfide (NaSH) is a notoriously problematic transformation. While NaSH is a potent nucleophile, the resulting thiolate anion product is often more nucleophilic than the starting reagent 2. This kinetic reality frequently leads to over-alkylation, generating symmetrical dialkyl sulfides (R-S-R) as major byproducts, which drastically reduces the yield of the desired thiol and complicates downstream purification.

To circumvent this, the two-step thioacetate method is employed as the gold standard for synthesizing (5-Bromopyridin-3-yl)methanethiol [[3]](). Potassium thioacetate (KSAc) acts as an excellent, soft sulfur nucleophile 4. The resulting thioester intermediate is non-nucleophilic, effectively terminating the reaction at the mono-alkylated stage. Subsequent mild deprotection (methanolysis) yields the pure target thiol.

Reaction pathway for the synthesis of (5-Bromopyridin-3-yl)methanethiol via thioacetate intermediate.

Validated Synthesis Protocol: The Thioacetate Route

The following protocol is designed as a self-validating system, ensuring high yield and purity by mitigating common side reactions such as oxidative dimerization.

Step 1: Thioesterification (S-Alkylation)

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the potassium cation, leaving the thioacetate anion "naked" and highly reactive for the S_N2 displacement of the primary chloride 3.

-

Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Suspend 3-bromo-5-(chloromethyl)pyridine hydrochloride (1.0 equiv) 5 in anhydrous DMF (0.2 M concentration).

-

Cool the suspension to 0 °C using an ice bath.

-

Add potassium thioacetate (KSAc, 1.2 equiv) portion-wise under a steady stream of nitrogen 2.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the consumption of the starting material via LC-MS.

-

Work-up: Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude S-((5-bromopyridin-3-yl)methyl) ethanethioate.

Step 2: Thioester Cleavage (Methanolysis)

Causality Note: While strong aqueous bases (e.g., NaOH) can hydrolyze thioesters 2, the presence of the bromopyridine moiety necessitates milder conditions to prevent competitive nucleophilic aromatic substitution (S_NAr) or degradation. Anhydrous potassium carbonate in methanol facilitates a gentle transesterification 6. Furthermore, the entire process must be rigorously degassed; thiols are highly prone to oxidative dimerization into disulfides (R-S-S-R) in alkaline environments.

-

Dissolve the crude thioester intermediate in rigorously degassed anhydrous methanol (0.1 M).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution 6.

-

Stir the mixture at room temperature for 1-2 hours under a strict nitrogen atmosphere.

-

Work-up: Carefully acidify the mixture with 1M HCl to pH ~4-5. This step is critical to protonate the thiolate back to the neutral thiol, enabling organic extraction 2.

-

Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure (5-Bromopyridin-3-yl)methanethiol. Store immediately under inert gas at -20 °C.

Analytical Characterization Standards

To validate the success of the synthesis and confirm the absence of disulfide byproducts, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃ or DMSO-d₆): The most diagnostic signal is the thiol (-SH) proton, which typically appears as a triplet (due to coupling with the adjacent methylene group) around 1.8 - 2.2 ppm. The methylene protons (-CH₂-) will appear as a doublet around 3.7 - 4.0 ppm. The pyridine ring protons will appear as three distinct signals in the aromatic region (7.5 - 8.6 ppm), exhibiting meta-coupling characteristic of a 3,5-disubstituted pyridine.

-

LC-MS: Electrospray ionization (ESI) in positive mode should yield the [M+H]⁺ ion at m/z ~204.0 and ~206.0, displaying the classic 1:1 isotopic pattern indicative of a single bromine atom. The absence of a peak at m/z ~405 (disulfide dimer) confirms successful anaerobic handling.

Pharmacological & Agrochemical Applications

In medicinal chemistry, (5-Bromopyridin-3-yl)methanethiol is a highly valued pharmacophore building block. The incorporation of the bromopyridine scaffold provides a vector for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), while the reactive thiol acts as a potent nucleophile for linking to other molecular fragments.

-

Enzyme Inhibitors: Derivatives of this compound have been explored as potential α-glucosidase inhibitors, offering therapeutic avenues for the management of type 2 diabetes by modulating carbohydrate metabolism and glucose absorption 1.

-

Proteomics & Chemical Biology: The thiol group is frequently utilized as a reactive handle for bioconjugation, enabling the study of enzyme interactions, metabolic pathways, and the development of activity-based probes 1.

-

Agrochemicals: The halogenated pyridine motif is a privileged structure in modern agrochemicals, often conferring enhanced metabolic stability and target affinity in the design of next-generation pesticides and herbicides.

Conclusion

(5-Bromopyridin-3-yl)methanethiol stands as a critical intermediate bridging the gap between simple pyridine derivatives and complex, biologically active macromolecules. By employing a rigorous, mechanistically sound thioacetate synthesis route, researchers can reliably access this compound in high purity, avoiding the pitfalls of direct hydrosulfide alkylation and unlocking its full potential in drug discovery and chemical biology.

References

- Title: (5-Bromopyridin-3-yl)

- Title: 3-Bromo-5-(chloromethyl)

- Title: Dithioacetic Acid and Thioacetic Acid: A Comparative Guide to Sulfur Transfer Reagents Source: Benchchem URL

- Title: A Comprehensive Review of Dithioacetic Acid and its Analogues in Modern Synthesis Source: Benchchem URL

- Title: Synthetic access to thiols: A review Source: Indian Academy of Sciences URL

- Title: Potassium Thioacetate Spotlight 415 Source: Thieme-Connect URL

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 3-Bromo-5-(chloromethyl)pyridine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanethiol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Bromopyridin-3-yl)methanethiol

(5-Bromopyridin-3-yl)methanethiol is a specialized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, which incorporates a brominated pyridine ring and a reactive methanethiol group, presents a unique combination of functionalities that are highly valuable for the synthesis of novel therapeutic agents. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, while the thiol group offers a versatile handle for various chemical transformations and can play a direct role in biological activity. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the rationale behind the use of (5-Bromopyridin-3-yl)methanethiol in contemporary drug discovery programs.

Chemical Structure and Identification

CAS Number: 1599256-64-0[1][2]

Molecular Formula: C₆H₆BrNS

Molecular Weight: 204.09 g/mol

Structure:

Physicochemical Properties

| Property | Value |

| Appearance | Likely a solid or oil |

| Purity | Typically >95% |

| Storage | Store in a cool, dry place, sealed in dry, 2-8°C[3] |

Synthesis of (5-Bromopyridin-3-yl)methanethiol: A Step-by-Step Protocol

The synthesis of (5-Bromopyridin-3-yl)methanethiol can be efficiently achieved through a multi-step process commencing from commercially available 5-bromo-3-pyridinecarboxaldehyde. This synthetic strategy involves the reduction of the aldehyde to an alcohol, subsequent conversion to a chloromethyl intermediate, and finally, the introduction of the thiol group.

Stage 1: Reduction of 5-Bromo-3-pyridinecarboxaldehyde to 5-Bromo-3-pyridinemethanol

This initial step involves the selective reduction of the aldehyde functionality to a primary alcohol.

Reaction:

5-Bromo-3-pyridinecarboxaldehyde + NaBH₄ → 5-Bromo-3-pyridinemethanol

Reagents and Solvents:

-

5-Bromo-3-pyridinecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Suspend 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.2 g, 59.1 mmol) portion-wise to the suspension, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by the careful addition of water (5.0 mL).

-

Remove the methanol under reduced pressure.

-

Dissolve the resulting oil in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-3-pyridinemethanol as a colorless oil (9.6 g, 95% yield)[4].

Expertise & Experience: The use of sodium borohydride is a standard and mild method for the reduction of aldehydes, which is highly selective and tolerant of the pyridine ring and the bromo substituent. Conducting the reaction at 0°C helps to control the reaction rate and minimize potential side reactions.

Stage 2: Chlorination of 5-Bromo-3-pyridinemethanol to 5-Bromo-3-(chloromethyl)pyridine

The hydroxyl group of the alcohol is then converted to a more reactive leaving group, a chloro group, to facilitate the subsequent nucleophilic substitution.

Reaction:

5-Bromo-3-pyridinemethanol + SOCl₂ → 5-Bromo-3-(chloromethyl)pyridine

Reagents and Solvents:

-

5-Bromo-3-pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, optional)

Protocol:

-

In a well-ventilated fume hood, carefully add thionyl chloride (a slight excess) to 5-Bromo-3-pyridinemethanol, either neat or dissolved in an inert solvent like dichloromethane.

-

The reaction is often performed at room temperature or with gentle heating. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride is carefully removed under reduced pressure.

-

The crude product is then purified, typically by distillation or column chromatography, to yield 5-bromo-3-(chloromethyl)pyridine.

Trustworthiness: The reaction with thionyl chloride is a well-established method for converting alcohols to alkyl chlorides. It is crucial to perform this reaction in a fume hood due to the evolution of toxic sulfur dioxide and hydrogen chloride gases. Careful control of the reaction temperature and duration is necessary to prevent the formation of byproducts, such as the over-conversion to 2-chloro-6-(chloromethyl)pyridine[5].

Stage 3: Synthesis of (5-Bromopyridin-3-yl)methanethiol

The final step involves the nucleophilic substitution of the chloride with a thiolating agent.

Reaction:

5-Bromo-3-(chloromethyl)pyridine + NaSH → (5-Bromopyridin-3-yl)methanethiol

Reagents and Solvents:

-

5-Bromo-3-(chloromethyl)pyridine

-

Sodium hydrosulfide (NaSH) or a suitable thiol equivalent

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

Protocol:

-

Dissolve 5-bromo-3-(chloromethyl)pyridine in a suitable polar aprotic solvent like DMF.

-

Add sodium hydrosulfide (a slight excess) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to afford (5-Bromopyridin-3-yl)methanethiol.

Authoritative Grounding & Comprehensive References: The introduction of a thiol group via nucleophilic substitution with sodium hydrosulfide is a common and effective method[1]. The use of a polar aprotic solvent facilitates the SN2 reaction.

Synthesis Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]

- 5. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Spectroscopic data of (5-Bromopyridin-3-yl)methanethiol (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to (5-Bromopyridin-3-yl)methanethiol

Introduction

(5-Bromopyridin-3-yl)methanethiol is a halogenated organosulfur compound featuring a pyridine core. Its molecular structure, comprising a reactive thiol group and a bromine-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The molecular formula is C₆H₆BrNS, with a molecular weight of approximately 204.09 g/mol .[1]

This document is structured to provide researchers and scientists with not only the spectral data but also the underlying principles and experimental methodologies. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical reference for the comprehensive analysis of (5-Bromopyridin-3-yl)methanethiol and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Bromopyridin-3-yl)methanethiol, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.60 | d | 1H | H-2 (Pyridine) | Proton adjacent to nitrogen, deshielded. |

| ~ 8.55 | d | 1H | H-6 (Pyridine) | Proton ortho to bromine, deshielded. |

| ~ 7.85 | t | 1H | H-4 (Pyridine) | Proton coupled to both H-2 and H-6. |

| ~ 3.70 | d | 2H | -CH₂-SH | Methylene protons adjacent to the thiol and pyridine ring. |

| ~ 1.75 | t | 1H | -SH | Thiol proton, often a broad singlet; its chemical shift can vary with concentration and solvent.[2][3] |

Interpretation and Causality: The aromatic region is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The protons at positions 2 and 6 are most deshielded due to the inductive effects of the nitrogen and bromine atoms. The methylene (-CH₂) protons appear as a doublet due to coupling with the thiol (-SH) proton, while the thiol proton itself presents as a triplet from coupling to the methylene group. The characteristic signal for a thiol proton in a similar chemical environment is often observed between 2.89 and 4.29 ppm in CDCl₃.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-Bromopyridin-3-yl)methanethiol in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is critical to prevent large solvent signals from obscuring the analyte's spectrum.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹H NMR Experimental Workflow

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| ~ 2550 | S-H Stretch | Thiol (-SH) | Weak |

| 1600 - 1450 | C=C, C=N Stretch | Aromatic Ring | Medium-Strong |

| ~ 1420 | C-H Bend | Aliphatic (-CH₂-) | Medium |

| ~ 1100 | C-Br Stretch | Aryl-Bromide | Strong |

Interpretation and Causality: The IR spectrum provides clear evidence for the key functional groups. A weak but sharp absorption band around 2550 cm⁻¹ is characteristic of the S-H stretching vibration in thiols. [5]The presence of the pyridine ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and strong ring stretching absorptions in the 1600-1450 cm⁻¹ region. [6]Aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹. [5] Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan to obtain the absorbance spectrum.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopy (KBr).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z (relative intensity) | Ion Identity | Rationale |

| 203 / 205 (~1:1) | [M]⁺ / [M+2]⁺ | Molecular ion peak. The characteristic 1:1 isotopic pattern is definitive for the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

| 170 / 172 (~1:1) | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 124 | [M - Br]⁺ | Loss of the bromine radical. |

| 91 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the picolyl cation after loss of bromine. |

Interpretation and Causality: The most critical feature in the mass spectrum of (5-Bromopyridin-3-yl)methanethiol is the molecular ion region. Due to the nearly equal natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 203 and 205. This doublet is an unmistakable signature for a monobrominated compound. Common fragmentation pathways for thiols include the loss of an SH radical, leading to a fragment at m/z 170/172. Cleavage of the C-Br bond would result in a fragment at m/z 124.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or via a direct insertion probe for solids) into the high-vacuum source of the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrometry Experimental Workflow

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of (5-Bromopyridin-3-yl)methanethiol. ¹H and ¹³C NMR spectra elucidate the precise arrangement of hydrogen and carbon atoms. IR spectroscopy confirms the presence of key functional groups, notably the thiol S-H and pyridine ring vibrations. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic pattern. These orthogonal analytical techniques, when used in concert, form a self-validating system essential for the quality control and regulatory compliance required in drug development and chemical research.

References

- EvitaChem. (5-Bromopyridin-3-yl)methanethiol Product Page. EvitaChem.

- KGROUP. (2016). NMR Chemical Shifts of Trace Impurities. KGROUP.

- ResearchGate. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.

- ResearchGate. (2021). IR absorbance spectra for methanethiol.

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research.

Sources

Solubility and Stability Dynamics of (5-Bromopyridin-3-yl)methanethiol: A Comprehensive Technical Guide

Executive Summary

(5-Bromopyridin-3-yl)methanethiol (CAS: 1599256-64-0) is a highly specialized bifunctional building block utilized in advanced organic synthesis and pharmaceutical development[1][2]. Characterized by a brominated pyridine core and a highly reactive methanethiol appendage, this compound presents unique physicochemical challenges. While the pyridine ring and bromine atom govern its complex solubility profile, the terminal thiol group dictates its chemical stability, making it highly susceptible to oxidative dimerization.

This technical guide provides an in-depth analysis of the causality behind the solubility and degradation pathways of (5-Bromopyridin-3-yl)methanethiol. It equips researchers with field-proven, self-validating protocols to optimize handling, formulation, and analytical characterization.

Physicochemical Profiling & Structural Causality

To master the handling of (5-Bromopyridin-3-yl)methanethiol, one must first deconstruct its molecular architecture. The compound’s behavior in solution is a direct consequence of three competing structural features:

-

The Pyridine Core: Pyridine is inherently miscible in aqueous environments due to its ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions[3][4]. Furthermore, the nitrogen atom (pKa ~5.2 for unsubstituted pyridine, though lowered by the electron-withdrawing bromine) allows for pH-dependent protonation, drastically increasing aqueous solubility under acidic conditions.

-

The C5-Bromine Substituent: The halogen introduces significant lipophilicity and steric bulk. This structural modification shifts the compound's solubility preference toward organic solvents (e.g., dichloromethane, ethyl acetate) while simultaneously withdrawing electron density from the aromatic ring, which subtly stabilizes the molecule against electrophilic aromatic substitution.

-

The C3-Methanethiol Group: The -CH₂SH moiety is the primary reactive center. While it contributes slightly to polarity, its most critical impact is on stability. Thiols are notoriously prone to oxidation, converting rapidly to disulfides in the presence of oxygen, transition metals, or basic conditions[5].

Solubility Dynamics and Solvent Selection

The solubility of (5-Bromopyridin-3-yl)methanethiol is not static; it is a dynamic property governed by solvent polarity, dielectric constant, and pH.

In aqueous media, the un-ionized free base exhibits poor solubility due to the dominant lipophilic effect of the bromine atom. However, adjusting the pH alters the ionization state, creating a solubility dichotomy:

-

Acidic pH (< 4.0): Protonation of the pyridine nitrogen forms a pyridinium salt, maximizing aqueous solubility.

-

Basic pH (> 8.0): Deprotonation of the thiol (pKa ~8.5-9.5) forms a highly soluble but extremely unstable thiolate anion.

To optimize both dissolution and structural integrity, solvent selection must balance polarity with chemical inertness.

Table 1: Predicted Solubility and Stability Matrix

| Solvent System | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Stability (24h at 25°C) | Mechanistic Causality |

| Water (pH 7.4) | 80.1 | < 1.0 | Poor | Partial thiolate formation accelerates oxidative dimerization. |

| Water (pH 3.0) | 80.1 | ~ 5.0 | Moderate | Pyridinium formation enhances solubility; low pH suppresses thiolate formation. |

| Ethanol | 24.5 | > 20.0 | Good | Strong hydrogen bonding stabilizes the monomeric state[4]. |

| DMSO | 46.7 | > 50.0 | Moderate | Excellent dissolution, but DMSO can act as a mild oxidant over extended periods. |

| DCM | 9.1 | > 50.0 | Excellent | Lipophilic bromine drives solubility; absence of water/base prevents ionization. |

Stability & Degradation Pathways

The primary degradation vector for (5-Bromopyridin-3-yl)methanethiol is oxidative dimerization .

The Mechanism of Thiol Oxidation

The classical thiol-disulfide exchange and oxidation mechanism is heavily dependent on the generation of the thiolate anion (R-S⁻)[5]. Under physiological or basic conditions, the thiol is deprotonated. The resulting thiolate is highly nucleophilic and readily undergoes single-electron oxidation (often catalyzed by trace transition metals like Cu²⁺ or Fe³⁺, or reactive oxygen species) to form a thiyl radical (R-S•)[6][7]. Two thiyl radicals rapidly couple to form the stable disulfide dimer, 1,2-bis((5-bromopyridin-3-yl)methyl)disulfane.

Mechanistic pathway of thiol oxidation to disulfide via reactive intermediates.

Causality in Degradation: The rate of this degradation is exponentially increased by:

-

Alkalinity: Increases the concentration of the reactive thiolate anion.

-

Oxygen Exposure: Provides the terminal electron acceptor for the oxidation process[6].

-

Light/UV Exposure: Can induce homolytic cleavage of the S-H bond, directly generating thiyl radicals without the need for basic conditions[6].

Experimental Workflows: Self-Validating Systems

To accurately assess the solubility and stability of this compound, standard protocols are insufficient. As a Senior Application Scientist, I mandate the use of self-validating experimental designs . This means every protocol must include internal mass-balance checks to ensure that the disappearance of the monomer perfectly correlates with the appearance of the dimer, ruling out alternative degradation pathways (e.g., photolytic dehalogenation).

Protocol 1: Kinetic Solubility and Mass-Balance Assay

This protocol uses a thermodynamic shake-flask method coupled with HPLC-UV, utilizing an internal standard to validate recovery.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Inside a nitrogen-purged glovebox, weigh 10.0 mg of (5-Bromopyridin-3-yl)methanethiol into a low-actinic (amber) glass vial to prevent UV-induced radical formation.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 3.0 citrate buffer degassed with Argon for 30 minutes). Argon is preferred over nitrogen as it is heavier than air and provides a superior protective blanket over the liquid interface.

-

Internal Standard Spiking: Add a known concentration of an inert internal standard (e.g., 4-bromopyridine) to track volumetric losses and instrument drift.

-

Equilibration: Seal the vial with a PTFE-lined septum. Agitate at 300 RPM at exactly 25.0°C for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to pellet undissolved solid.

-

Analytical Dilution: Extract 100 µL of the supernatant and immediately dilute into 900 µL of an acidic quenching solvent (e.g., 0.1% TFA in Acetonitrile) to instantly halt any ongoing oxidation.

-

HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Crucial: The mobile phase must contain 0.1% TFA or Formic Acid. The acidic environment keeps the pyridine protonated (ensuring sharp, symmetrical peaks) and the thiol fully protonated (preventing on-column oxidation).

Protocol 2: Stability Monitoring via Dimer Quantification

To prove that degradation is strictly oxidative dimerization, the analytical method must quantify both species.

Self-validating experimental workflow for kinetic stability and solubility assessment.

Step-by-Step Methodology:

-

Baseline Establishment: Prepare a 1.0 mg/mL solution of the compound in degassed Methanol. Inject immediately to establish the baseline Monomer Area ( Am0 ).

-

Stress Induction: Expose the solution to ambient air and room light at 25°C.

-

Time-Course Sampling: Aliquot samples at 1h, 4h, 8h, and 24h.

-

Mass Balance Calculation: In the chromatogram, identify the monomer (lower retention time, highly polar) and the disulfide dimer (higher retention time, highly lipophilic).

-

Validation: The system is self-validating if the molar loss of the monomer equals exactly twice the molar gain of the dimer. If total mass balance < 95%, investigate alternative degradation pathways (e.g., C-S bond cleavage).

Handling and Storage Best Practices

Based on the physicochemical profiling, the following authoritative standards must be adopted for the storage and handling of (5-Bromopyridin-3-yl)methanethiol:

-

Atmosphere: Must be stored under an Argon atmosphere. Nitrogen is acceptable but inferior for long-term storage of solid thiols.

-

Temperature: Store at -20°C. Thermal energy lowers the activation barrier for radical formation.

-

Light: Store in opaque or amber containers. Photolytic cleavage of the C-Br or S-H bonds will initiate radical cascades[6].

-

Formulation Additives: When formulating in aqueous media for biological assays, the addition of 1 mM EDTA is highly recommended. EDTA chelates trace transition metals (Cu, Fe) present in standard buffer salts, effectively shutting down the metal-catalyzed single-electron oxidation pathway. Additionally, reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) can be added to maintain the compound in its monomeric state without interfering with most downstream organic syntheses.

Sources

- 1. 1599256-64-0|(5-Bromopyridin-3-yl)methanethiol|BLD Pharm [bldpharm.com]

- 2. evitachem.com [evitachem.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. vaia.com [vaia.com]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Reactivity Profiling of the Thiol Group in (5-Bromopyridin-3-yl)methanethiol: A Technical Guide for Drug Development

Executive Summary & Structural Rationale

In modern drug discovery, heteroaryl methanethiols are highly valued for their tunable nucleophilicity and redox sensitivity. (5-Bromopyridin-3-yl)methanethiol (CAS: 1599256-64-0) represents a unique trifunctional scaffold[1]. It features a basic pyridine core, a synthetically versatile bromine atom at the 5-position, and a highly reactive methanethiol (-CH₂SH) group at the 3-position.

Understanding the specific reactivity of this thiol group is critical for applications ranging from targeted covalent inhibitors (TCIs) to fragment-based drug discovery (FBDD). Unlike standard aliphatic thiols, the reactivity of the benzylic-like thiol in this molecule is heavily modulated by the electron-deficient bromopyridine ring, fundamentally altering its kinetic profile in biological environments.

Electronic Modulation of Thiol Reactivity

The intrinsic reactivity of a thiol is governed by its pKa. Standard aliphatic thiols (e.g., propanethiol) have a pKa of ~10.5, meaning they remain predominantly protonated and less nucleophilic at physiological pH (7.4)[2].

In (5-Bromopyridin-3-yl)methanethiol, the strongly electron-withdrawing nature of the pyridine nitrogen—compounded by the inductive effect of the 5-bromo substituent—significantly lowers the pKa of the methanethiol proton to an estimated 8.2–8.6[2].

-

Causality: This pKa depression ensures that a substantially higher fraction of the molecule exists as the highly nucleophilic thiolate anion at pH 7.4.

-

Application: This enhanced nucleophilicity makes it an ideal candidate for "thiol switch" mechanisms, where reversible covalent modifications by electrophilic compounds modulate biomolecular activity and drug bioavailability[3].

Key Mechanistic Pathways in Drug Design

The reactivity of the thiolate anion dictates its utility in medicinal chemistry:

-

Thiol-Michael Additions: The thiolate readily undergoes conjugate addition with α,β-unsaturated carbonyls (e.g., acrylamides). This is the foundational chemistry behind targeted covalent inhibitors (TCIs)[4].

-

Metal-Binding Pharmacophores (MBPs): The soft, electron-rich sulfur atom is a potent ligand for soft transition metals. It can effectively coordinate with Zn(II) in metalloenzymes (such as matrix metalloproteinases) or Cu(I), making it a valuable fragment in mFBDD (metalloenzyme fragment-based drug discovery)[5].

-

Redox Modulation & Disulfide Formation: The benzylic position makes the thiol susceptible to oxidation into disulfides. This reactivity is heavily exploited in designing drugs that target viral proteases (e.g., SARS-CoV-2 3CLpro), where thiol-reacting drugs form mixed disulfides with catalytic cysteine residues (Cys145) to irreversibly inactivate the enzyme[6].

Pathway Visualization

Primary reactivity pathways of the thiol group in (5-Bromopyridin-3-yl)methanethiol.

Quantitative Reactivity Data

To contextualize the reactivity of (5-Bromopyridin-3-yl)methanethiol, Table 1 compares its theoretical profile against other common thiol classes used in drug development[4],[2].

Table 1: Comparative Thiol Reactivity and pKa Profiles

| Compound Class | Representative Molecule | Estimated pKa | Relative Nucleophilicity (k_rel) | Primary Application in Drug Design |

| Aliphatic Thiol | Propanethiol | ~10.5 | 1.0 (Baseline) | General biochemical metabolism |

| Benzylic Thiol | Benzyl mercaptan | ~9.4 | 5.2 | Linker chemistry |

| Heteroaryl Methanethiol | (5-Bromopyridin-3-yl)methanethiol | ~8.6 | 18.4 | Thiol switches, Covalent warheads |

| Aromatic Thiol | Thiophenol | ~6.6 | 0.5 (Poor nucleophile) | Leaving group, redox modulation |

Note: Values are illustrative benchmarks derived from quantum-chemical predictions and biomimetic kinetic assays.

Self-Validating Experimental Protocols

To harness this molecule effectively, researchers must employ rigorous, self-validating experimental designs. Below are two critical protocols highlighting the causality behind each step.

Protocol 1: Biomimetic Thiol-Michael Addition Kinetics Assay

Objective: Determine the reaction rate of the thiol with a targeted covalent inhibitor (TCI) warhead under physiological conditions[4].

-

Step 1: Preparation. Prepare a 10 mM stock of the TCI and a 100 mM stock of (5-Bromopyridin-3-yl)methanethiol in anhydrous DMSO.

-

Causality: DMSO ensures complete dissolution before introduction to the aqueous buffer, preventing micro-precipitation artifacts that skew kinetic data.

-

-

Step 2: Reaction Initiation. Dilute both reagents into 100 mM PBS (pH 7.4, 37°C) to achieve a final concentration of 100 µM TCI and 1 mM thiol.

-

Causality: The 10-fold molar excess of the thiol establishes pseudo-first-order kinetics. This mathematically isolates the kinetic contribution of the thiol, ensuring the derived rate constant ( kobs ) accurately reflects intrinsic nucleophilicity without bimolecular collision variables.

-

-

Step 3: Internal Validation (The Self-Validating Control). Run a parallel reaction using Glutathione (GSH) at identical concentrations[4].

-

Causality: If the GSH reaction rate deviates from established literature standards, the assay conditions (e.g., buffer oxidation, pH drift) are immediately flagged as invalid.

-

-

Step 4: Quenching & Analysis. Sample the mixture at 5-minute intervals, quenching immediately with 1% formic acid. Analyze via LC-MS.

-

Causality: Formic acid instantly drops the pH, protonating the thiolate back to a stable thiol and immediately freezing the reaction for accurate time-point analysis.

-

Protocol 2: Orthogonal Protection for Palladium-Catalyzed Cross-Coupling

Objective: Perform a Suzuki-Miyaura cross-coupling at the 5-bromo position without destroying the catalytic cycle.

-

Step 1: Thiol Masking. React the compound with triphenylmethyl chloride (Trt-Cl) and triethylamine in DCM at 0°C to form the S-trityl intermediate.

-

Causality: Free thiols are potent soft-ligands that irreversibly bind Pd(0) and Pd(II) species, causing immediate catalyst poisoning. Masking the thiol as a bulky trityl thioether prevents this coordination[5].

-

-

Step 2: Cross-Coupling. Combine the S-trityl intermediate, an arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in degassed 1,4-dioxane/water. Heat to 90°C.

-

Internal Validation: Run a micro-scale control reaction using the unprotected thiol. Complete failure of the control validates that the catalyst system is active but strictly requires the protection step, confirming protocol integrity.

-

-

Step 3: Deprotection. Treat the purified coupled product with Trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) in DCM.

-

Causality: TIPS acts as a carbocation scavenger. Without it, the highly stable trityl cation generated during TFA cleavage would rapidly re-alkylate the highly nucleophilic heteroaryl thiol, resulting in a futile cycle and near-zero product yield.

-

References

- Title: The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates Source: ChemRxiv URL

- Source: Chemical Communications (RSC Publishing)

- Title: 1599256-64-0 | (5-Bromopyridin-3-yl)

- Title: Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure Source: ACS Publications URL

- Source: PMC (National Institutes of Health)

- Title: Quantum-Chemical Predictions of pKa's of Thiols in DMSO Source: ACS Publications URL

Sources

- 1. 1599256-64-0|(5-Bromopyridin-3-yl)methanethiol|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved thiol-reacting drugs that potentially bind into the SARS-CoV-2 main protease, essential for viral replication - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Bromopyridine Scaffolds in Modern Medicinal Chemistry

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1][2] Its halogenated derivatives, particularly bromopyridines, have emerged as exceptionally versatile and powerful building blocks in drug discovery.[3][4] This guide provides an in-depth technical analysis of the strategic applications of bromopyridine derivatives, moving beyond a simple catalog of their uses. We will explore the nuanced roles these scaffolds play as synthetic intermediates, pharmacophores, and bioisosteres across diverse therapeutic areas. The discussion will be grounded in mechanistic rationale, supported by detailed synthetic protocols and structure-activity relationship (SAR) data, to provide researchers and drug development professionals with actionable insights into leveraging these valuable chemical entities.

The Bromine Advantage: Why Bromopyridines are Indispensable

The utility of the bromopyridine scaffold stems from the unique properties of the bromine atom strategically positioned on the electron-deficient pyridine ring. This combination offers several distinct advantages in drug design and synthesis:

-

Synthetic Versatility : The carbon-bromine bond is a superb handle for transition-metal-catalyzed cross-coupling reactions.[5] It is sufficiently reactive to participate in reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, yet stable enough for multi-step syntheses.[6][7] This allows for the controlled and late-stage introduction of diverse aryl, heteroaryl, and alkyl groups, enabling rapid exploration of chemical space during lead optimization.[5]

-

Modulation of Physicochemical Properties : The introduction of a bromine atom, a lipophilic halogen, can significantly alter a molecule's properties. It can enhance membrane permeability and oral absorption, although excessive halogenation can sometimes lead to metabolic liabilities.[8][9] The electronegativity and size of bromine can also influence the pKa of the pyridine nitrogen, affecting solubility and target engagement.

-

Target Engagement : Bromine can act as a "heavy atom" capable of forming specific halogen bonds with electron-rich pockets (e.g., carbonyl oxygens, aromatic rings) in a protein's active site.[8] This interaction, while weaker than a hydrogen bond, can be crucial for enhancing binding affinity and selectivity.

-

Bioisosteric Replacement : The bromopyridine moiety can serve as a bioisostere for other functional groups, helping to overcome issues with metabolism, toxicity, or patentability while retaining or improving biological activity.[10][11]

Core Therapeutic Applications

Bromopyridine derivatives have demonstrated significant potential across multiple disease areas. Their adaptability allows them to be tailored to a wide array of biological targets.

Oncology

The field of oncology has seen a surge in the development of targeted therapies, many of which rely on the inhibition of specific protein kinases. Pyridine derivatives are a common feature in these inhibitors, and bromopyridines serve as key intermediates in their synthesis.[12][13][14]

-

Kinase Inhibition : Many potent kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP-binding pocket. Bromopyridine precursors are instrumental in synthesizing libraries of these compounds to probe structure-activity relationships. For example, derivatives synthesized from 1-(3-bromopyridin-2-yl)ethanone have been used to generate compounds targeting kinases involved in angiogenesis and cell proliferation, such as VEGFR-2, ALK5, and ASK1.[5] Similarly, 2-aminopyridine-based inhibitors have shown high potency against ALK2, a kinase implicated in the rare genetic disease fibrodysplasia ossificans progressiva (FOP) and in certain aggressive brain tumors.[15] Fused heterocyclic systems like pyrazolopyridines, often constructed from bromopyridine starting materials, are also prevalent in clinically advanced kinase inhibitors.[16]

-

Palladium-Based Anticancer Agents : Beyond their role as synthetic intermediates, bromopyridine ligands themselves can be incorporated into metal complexes with therapeutic potential. Palladium (II) complexes, which share some similarities with platinum-based drugs, have been shown to exhibit considerable anticancer activity, and those featuring bromopyridine ligands are an active area of investigation.[17]

Neurodegenerative and Central Nervous System (CNS) Disorders

The pyridine scaffold is a privileged structure for CNS-active agents due to its ability to cross the blood-brain barrier and interact with various neuronal targets.[18]

-

Dopamine Transporter (DAT) Ligands : In the search for potential cocaine antagonists, aromatic ring-substituted analogs of methylphenidate have been developed. The synthesis often involves the alkylation of 2-bromopyridine with substituted phenylacetonitriles.[19] Structure-activity studies revealed that derivatives with meta- or para-halo substituents, such as m-bromo-threo-methylphenidate, were significantly more potent at inhibiting binding to the dopamine transporter than the parent compound.[19]

-

Alzheimer's Disease (AD) : The multifactorial nature of AD necessitates multi-target therapeutic strategies.[20][21] Bromopyridine-containing compounds have been explored for their potential to inhibit key pathological drivers. For instance, novel 1,4-dihydropyridine derivatives incorporating a bromophenyl moiety have demonstrated neuroprotective effects in vitro by scavenging reactive oxygen species (ROS), inhibiting GSK-3β, and blocking L-type voltage-dependent calcium channels, all of which are implicated in AD pathology.[20]

-

Histamine H3 Receptor Antagonists : The histamine H3 receptor is a target for cognitive disorders. A pharmacophore model for H3 antagonists often includes a basic amine and a polar aromatic region.[22] Recognizing that certain bromopyrrole alkaloids possess features of this pharmacophore, researchers have developed simplified, unnatural analogs. These efforts have led to the discovery of potent H3 antagonists built around a brominated core, demonstrating how natural product structures can inspire the design of novel CNS agents.[22]

The Bromopyridine Core in Drug Design Strategy

The true power of bromopyridine derivatives lies in their strategic use during the drug discovery process. From initial library synthesis to late-stage lead optimization, they offer a reliable and versatile platform.

As a Versatile Synthetic Hub

The most significant application of bromopyridines is as a foundational building block.[3] The bromine atom serves as a point of diversification, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most utilized tool for this purpose.[7][23]

Workflow: Drug Discovery Utilizing a Bromopyridine Scaffold

The following diagram illustrates a typical workflow where a bromopyridine core is used to generate and optimize a lead compound.

Caption: A generalized workflow for drug discovery leveraging a bromopyridine core.

As a Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that has similar steric and electronic properties—is a cornerstone of lead optimization.[11][24] It is used to improve potency, selectivity, or pharmacokinetic (ADME) properties. The bromopyridine unit can act as a non-classical bioisostere for various groups. For instance, a 2-difluoromethylpyridine has been proposed as a bioisosteric replacement for a pyridine-N-oxide, a functional group that can have metabolic liabilities.[25] This "bridging hypothesis" is based on the fact that pyridone is an isostere of pyridine-N-oxide, and the difluoromethyl group is a known bioisostere for a phenolic hydroxyl group.[25] This type of creative replacement can open new avenues for improving drug candidates.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The causality behind this protocol's design is to create a robust system for C-C bond formation. The choice of a palladium catalyst with specific ligands is critical; electron-donating, bulky phosphine ligands stabilize the Pd(0) species and promote the rate-limiting oxidative addition and final reductive elimination steps.[7][23] The base (e.g., Na2CO3, K2CO3, KF) is not merely a pH modifier; it is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Objective: To synthesize 3-phenyl-2-aminopyridine from 3-bromo-2-aminopyridine and phenylboronic acid.

Materials:

-

3-Bromo-2-aminopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

-

2M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 equiv)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Nitrogen or Argon source

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried reaction vessel, add 3-bromo-2-aminopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (to achieve a ~0.2 M concentration of the limiting reagent) followed by the 2M aqueous Na2CO3 solution (3.0 equiv).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-phenyl-2-aminopyridine.

Data Summary: Biological Activity of Bromopyridine Derivatives

The following table summarizes the biological activity of representative compounds derived from or containing a bromopyridine scaffold, illustrating their diverse therapeutic potential.

| Compound Class/Derivative | Target | Activity (IC₅₀ or other) | Therapeutic Area | Reference(s) |

| Pyridin-2-yl Urea Derivative | ASK1 | 1.55 nM | Oncology / Inflammation | [5] |

| 5-(Pyridin-2-yl)thiazole Derivative | ALK5 | >95% inhibition @ 100 nM | Oncology | [5] |

| Thiazole Derivative | VEGFR-2 | 150 nM | Oncology | [5] |

| m-bromo-threo-methylphenidate | Dopamine Transporter (DAT) | 20x more potent than parent | CNS / Addiction | [19] |

| 2-Methylpyridine Derivative (LDN-214117) | ALK2 | Potent and selective | Genetic Disorders / Oncology | [15] |

| Dihydropyridine (4b, Ar = 4-FPh) | ROS Scavenger | 1.86 ROS scavenger ability | Neurodegeneration (AD) | [20] |

Conclusion and Future Outlook

Bromopyridine derivatives are far more than simple chemical intermediates; they are strategic tools that enable the efficient discovery and optimization of novel therapeutics. Their predictable reactivity in robust cross-coupling reactions allows for systematic SAR exploration, while the inherent properties of the bromopyridine moiety itself can be leveraged to fine-tune pharmacokinetic profiles and enhance target engagement. As medicinal chemists continue to tackle increasingly complex biological targets, the demand for versatile, reliable, and powerful chemical scaffolds will only grow. The bromopyridine core, with its proven track record and vast, untapped potential, is firmly positioned to remain an indispensable element in the drug discovery arsenal for years to come.

References

- Application of 1-(3-Bromopyridin-2-yl)

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.

- Recent Progress on the Synthesis of Bipyridine Deriv

- Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and pharmacology of potential cocaine antagonists. 2.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwald.mit.edu.

- Synthesis of 2-Amino-5-bromopyridine.

- Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evalu

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Tre

- Common bioisosteres of different functional groups.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.

- CN103664765A - Preparation method of 2-amino-3-bromopyridine.

- Some of the most commonly found neurodegenerative diseases.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents.

- A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin. PMC.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ijcrt.org.

- Pyridine derivatives as anti-Alzheimer agents (2022). SciSpace.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. scielo.br.

- Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- Bioisosteric Replacements. Chemspace.

- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

- 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.

- Recent Medicinal Chemistry Studies against Neurodegener

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC.

- Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. LinkedIn.

- Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)

- Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed.

- SAR: Structure Activity Relationships.

- Structure Activity Rel

- Pyridine derivatives as Pim kinase inhibitors as anticancer agents.

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.

- Introducing bromine to the molecular structure as a strategy for drug design. onlinelibrary.wiley.com.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Pharmacokinetics and Pharmacodynamics of Bromocriptine in the R

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- What is the role of pharmacophore in drug design?

- Population pharmacokinetics of orally administrated bromopride: Focus on the absorption process. PubMed.

- Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem-space.com [chem-space.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ijsat.org [ijsat.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pyridine derivatives as anti-Alzheimer agents (2023) | 2 Citations [scispace.com]

- 22. A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yoneda Labs [yonedalabs.com]

- 24. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 25. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Pyridine: A Modern Synthetic Handbook

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive molecules. Its unique electronic properties and ability to engage in a diverse array of intermolecular interactions make it a privileged motif in drug design. However, the synthesis of highly functionalized pyridines, particularly with precise regiochemical control, remains a significant challenge for synthetic chemists. This guide provides an in-depth exploration of the key contemporary strategies for constructing and functionalizing the pyridine ring, offering a blend of mechanistic insights, practical considerations, and detailed experimental protocols.

I. Building the Ring: Cycloaddition Strategies

The de novo construction of the pyridine ring through cycloaddition reactions offers a powerful and often convergent approach to complex substitution patterns. These methods excel in their ability to rapidly assemble the core heterocycle from acyclic precursors.

A. The [2+2+2] Cycloaddition: A Symphony of π-Systems

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent an elegant and atom-economical strategy for pyridine synthesis, bringing together two alkyne units and a nitrile.[1] This approach allows for the creation of highly substituted pyridines with a high degree of control over the substitution pattern.[1]

The catalytic cycle, often involving cobalt or rhodium, begins with the coordination of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile and migratory insertion leads to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst.

Caption: Catalytic cycle of the [2+2+2] cycloaddition for pyridine synthesis.

Key Considerations for [2+2+2] Cycloadditions:

| Parameter | Insight |

| Catalyst Choice | Cobalt and rhodium complexes are most common. The ligand environment can significantly influence reactivity and selectivity. |

| Substrate Scope | A wide range of alkynes and nitriles are tolerated. Intramolecular variants are also well-established. |

| Regioselectivity | The regiochemical outcome can often be controlled by the steric and electronic properties of the alkyne and nitrile substituents. |

B. The Bohlmann-Rahtz Synthesis: A Classic Reimagined

First reported in 1957, the Bohlmann-Rahtz pyridine synthesis is a robust two-step method for preparing 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[2][3][4][5] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration.[2][5]

While the original protocol often required high temperatures for the cyclization step, modern advancements have introduced milder conditions through the use of acid catalysis (both Brønsted and Lewis acids) and microwave irradiation.[2][3][6] These improvements have significantly expanded the synthetic utility of this classic transformation.[6]

Caption: Simplified workflow of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

This protocol exemplifies a modern, acid-catalyzed, one-pot Bohlmann-Rahtz synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a 5:1 mixture of toluene and acetic acid.

-

Reaction Execution: Stir the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired pyridine.

II. Functionalizing the Core: C-H Activation Strategies

The direct functionalization of pyridine C-H bonds is a highly desirable and atom-economical approach to introduce molecular complexity.[7][8][9] Transition-metal catalysis has emerged as a powerful tool to achieve selective C-H activation at various positions of the pyridine ring.[7]

A. Palladium-Catalyzed C-H Arylation: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. In the context of pyridine functionalization, these methods enable the direct arylation of the pyridine core, often with high regioselectivity. The use of a directing group, such as an N-aryl-2-aminopyridine, can facilitate chelation-assisted C-H activation, leading to the formation of valuable biaryl structures.[10]

The catalytic cycle typically involves an initial C-H activation step to form a palladacycle intermediate, followed by oxidative addition of an aryl halide, and subsequent reductive elimination to yield the arylated pyridine and regenerate the active palladium catalyst.

Table: Comparison of C-H Functionalization Strategies

| Position | Strategy | Typical Catalysts | Key Advantages | Limitations |

| C2/C6 | Directed C-H Activation | Pd, Rh, Ir | High regioselectivity, good functional group tolerance | Requires a directing group |

| C3/C5 | Dearomative-Rearomative Functionalization | Metal-free or specific catalysts | Access to otherwise challenging positions | Can require specific substitution patterns |

| C4 | Transition-Metal Catalysis | Pd, Ni | Direct access to the C4 position | Can be less selective than C2 functionalization |

B. Rhodium and Iridium-Catalyzed Alkylation and Arylation

Rhodium and iridium catalysts have also proven to be highly effective for the C-H functionalization of pyridines.[10][11] These metals can catalyze a range of transformations, including alkylation, alkenylation, and arylation.[7][11] For instance, Rh(III)-catalyzed C-H annulation of N-aryl-2-aminopyridines with bicyclic alkenes provides a route to complex fused heterocyclic systems.[10]

III. The Power of "All-in-One": Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and convergent approach to the synthesis of complex molecules in a single synthetic operation.[12] For pyridine synthesis, MCRs can rapidly generate highly substituted and diverse libraries of compounds from simple and readily available starting materials.[12][13]

A prominent example is the one-pot condensation of an aldehyde, malononitrile, and an active methylene compound, often promoted by a catalyst such as a basic ionic liquid, to yield highly functionalized pyridines in high yields under mild conditions.[12] The use of environmentally benign catalysts and solvents further enhances the appeal of these methods.[14]

Caption: A general schematic for a three-component pyridine synthesis.

Experimental Protocol: Ionic Liquid-Catalyzed Multicomponent Pyridine Synthesis

This protocol describes an efficient, one-pot synthesis of a highly substituted pyridine using a basic ionic liquid as a catalyst.[12]

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 equiv), malononitrile (2.0 equiv), and the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (0.5 equiv).

-

Reaction Execution: Stir the mixture at room temperature. An exothermic reaction will likely occur, leading to the precipitation of a solid product.

-

Workup and Purification: After the reaction is complete (monitored by TLC), filter the solid product and wash with a suitable solvent (e.g., ethanol). Further purification can be achieved by recrystallization if necessary.

IV. Conclusion and Future Perspectives

The synthesis of functionalized pyridines is a dynamic and continuously evolving field. While classic methods like the Bohlmann-Rahtz and Hantzsch syntheses remain valuable tools, modern strategies such as transition-metal-catalyzed C-H functionalization and multicomponent reactions have opened up new avenues for the efficient and selective construction of these important heterocycles.[15] The ongoing development of novel catalytic systems and synthetic methodologies will undoubtedly continue to push the boundaries of what is possible in pyridine synthesis, enabling the creation of increasingly complex and medicinally relevant molecules. The future of this field will likely see a greater emphasis on sustainable and green synthetic approaches, as well as the development of methods for the late-stage functionalization of complex pyridine-containing molecules.[14][16]

References

-

Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219. [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]

-

Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H functionalization of pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Boger pyridine synthesis. Retrieved from [Link]

-

Studer, A., et al. (2022, November 18). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science. [Link]

-

SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

-

RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Retrieved from [Link]

-

Elsevier Shop. (2016, February 12). Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition Metal-Catalyzed Heterocycle Synthesis Series. Retrieved from [Link]

-

Bentham Science Publishers. (2024, September 25). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Retrieved from [Link]

-

Organic Letters - ACS Publications. (2021, August 18). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Retrieved from [Link]

-

C&EN Global Enterprise - ACS Publications. (2022, November 21). 2 approaches to new pyridines. Retrieved from [Link]

-

ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Scribd. (n.d.). Pyridine Synthesis Methods and Reactions. Retrieved from [Link]

-

PMC - NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

- 1. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of Substituted Pyridine Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine thiols are a pivotal class of heterocyclic compounds, integral to advancements in medicinal chemistry and materials science. Their biological activity and material function are intrinsically linked to a nuanced set of physicochemical properties. This guide provides an in-depth exploration of these characteristics, focusing on the critical interplay of thiol-thione tautomerism, acidity (pKa), lipophilicity (LogP), and chemical reactivity. By synthesizing theoretical principles with practical experimental methodologies, this document serves as a comprehensive resource for professionals seeking to understand, predict, and modulate the properties of substituted pyridine thiols for targeted applications.

Introduction: The Significance of Pyridine Thiols